molecular formula C12H8N4O5 B15017276 2,4-dinitro-N-(pyridin-4-yl)benzamide

2,4-dinitro-N-(pyridin-4-yl)benzamide

Cat. No.: B15017276
M. Wt: 288.22 g/mol
InChI Key: LLOKAOMATHKHCE-UHFFFAOYSA-N
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Description

2,4-Dinitro-N-(pyridin-4-yl)benzamide is a benzamide derivative featuring a pyridin-4-ylamine group attached to a benzamide core substituted with two nitro groups at the 2- and 4-positions.

Properties

Molecular Formula

C12H8N4O5

Molecular Weight

288.22 g/mol

IUPAC Name

2,4-dinitro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H8N4O5/c17-12(14-8-3-5-13-6-4-8)10-2-1-9(15(18)19)7-11(10)16(20)21/h1-7H,(H,13,14,17)

InChI Key

LLOKAOMATHKHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-(pyridin-4-yl)benzamide typically involves the nitration of N-(pyridin-4-yl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-N-(pyridin-4-yl)benzamide can undergo several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2,4-diamino-N-(pyridin-4-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2,4-Dinitro-N-(pyridin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-4-yl group enhances the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 2,4-dinitro-N-(pyridin-4-yl)benzamide with selected analogs:

Compound Name Substituents on Benzamide Core Molecular Weight (g/mol) logP Solubility Features Key Functional Groups Reference ID
This compound 2-NO₂, 4-NO₂ ~303.2* ~2.5† Low aqueous solubility (nitro groups) Nitro, amide, pyridine
2,6-Dichloro-N-(pyridin-4-yl)benzamide (Compound 2) 2-Cl, 6-Cl 350.2 3.32‡ Moderate solubility in DMSO Chloro, amide, pyridine
(Z)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-(pyridin-4-yl)benzamide (M5) Thiazolidinone ring 327.36 N/A Soluble in DMSO, ethanol Thiazolidinone, amide, pyridine
2-Hydroxy-N-(pyridin-4-yl)benzamide 2-OH 215.2 1.5–2.0 Higher aqueous solubility Hydroxy, amide, pyridine
2,5-Dichloro-N-[1-(pyridin-4-yl)ethyl]benzamide 2-Cl, 5-Cl, ethyl linker 295.17 3.32 Lipophilic (chloro, ethyl groups) Chloro, amide, pyridine, ethyl

*Estimated based on molecular formula (C₁₂H₉N₃O₅).
†Predicted using analog data (e.g., ).
‡Experimental data from .

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro groups in the target compound enhance electrophilicity and reduce solubility compared to hydroxy () or methyl groups (). Chloro substituents () balance lipophilicity and binding affinity.
  • Pyridine Moieties : All compounds retain the pyridin-4-yl group, which contributes to hydrogen bonding and π-π stacking in biological targets.
  • Solubility: The thiazolidinone derivative (M5) shows improved solubility due to polar heterocyclic groups , while nitro substituents (target compound) favor lipid membranes.

Stability and Pharmacokinetics

  • Metabolic Stability : Olefinic piperidine benzamides () show enhanced microsomal stability over SNC-80, highlighting substituent effects on drug-likeness .
  • logP and logD : The target compound’s predicted logP (~2.5) aligns with CNS-penetrant drugs, whereas chloro derivatives (logP ~3.3) may exhibit longer half-lives .

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